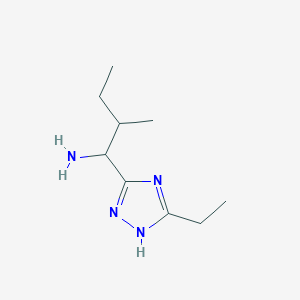
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylbutan-1-amine is a compound that belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylbutan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-ethyl-1H-1,2,4-triazole with 2-methylbutan-1-amine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylbutan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent and other therapeutic uses.
Agrochemicals: The compound is explored for its potential use in developing new pesticides or herbicides.
Materials Science: It is investigated for its properties in creating new materials with specific characteristics.
Wirkmechanismus
The mechanism of action of 1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,4-triazole: A basic triazole compound with similar structural features.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with different functional groups.
Uniqueness
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylbutan-1-amine is unique due to its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H18N4 |
|---|---|
Molekulargewicht |
182.27 g/mol |
IUPAC-Name |
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylbutan-1-amine |
InChI |
InChI=1S/C9H18N4/c1-4-6(3)8(10)9-11-7(5-2)12-13-9/h6,8H,4-5,10H2,1-3H3,(H,11,12,13) |
InChI-Schlüssel |
XUZDTQBNFBNSKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=NN1)C(C(C)CC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


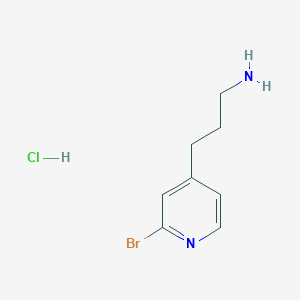
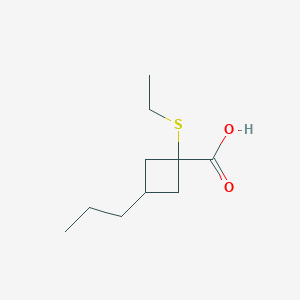
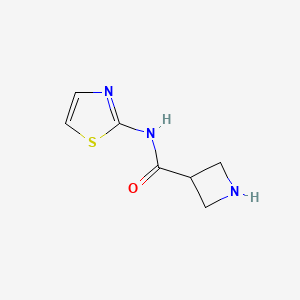
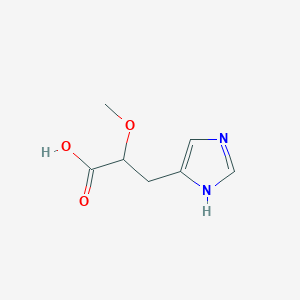
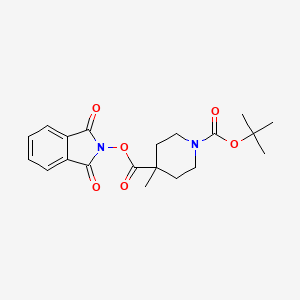
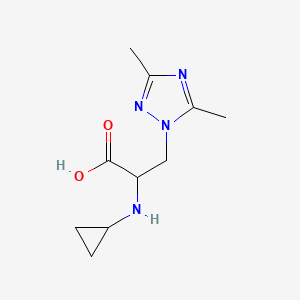
![2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B13566158.png)
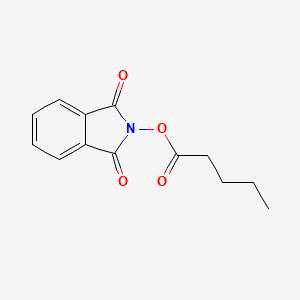
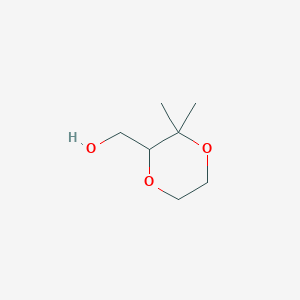

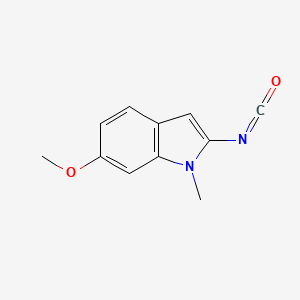
![2-Bromo-7-oxaspiro[3.5]nonane](/img/structure/B13566186.png)
![tert-butylN-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate](/img/structure/B13566193.png)
![tert-butylN-[2-(1-aminocyclopentyl)ethyl]carbamate](/img/structure/B13566206.png)
